tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate
Description
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate is a Boc-protected amino acid derivative featuring a tert-butyl ester, a neopentyloxy sulfonate ester on the phenyl ring, and an (S)-configured chiral center. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and radiopharmaceutical development, where steric protection and controlled reactivity are essential .
Properties
Molecular Formula |
C23H37NO8S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
tert-butyl (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H37NO8S/c1-21(2,3)15-29-33(27,28)32-17-12-10-16(11-13-17)14-18(19(25)30-22(4,5)6)24-20(26)31-23(7,8)9/h10-13,18H,14-15H2,1-9H3,(H,24,26)/t18-/m0/s1 |
InChI Key |
GISVVWHVNMGIEA-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
- The amino group of the starting amino acid (usually L-phenylalanine or a substituted derivative) is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
- Typical conditions: Boc2O, base (e.g., triethylamine), solvent such as dichloromethane (CH2Cl2), temperature 0 °C to room temperature.
- This step prevents unwanted side reactions at the amino site during subsequent transformations.
Installation of the Neopentyloxy Sulfonyl Group
- The key functional group, the neopentyloxy sulfonyl ester on the para-position of the phenyl ring, is introduced via sulfonylation of the phenolic hydroxyl precursor or direct electrophilic aromatic substitution if the phenol is available.
- The neopentyloxy sulfonyl chloride reagent (neopentyloxy sulfonyl chloride) is reacted with the phenol group under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester.
- Reaction conditions typically involve low temperatures (0 °C to room temperature) to control reactivity and avoid side reactions.
- The neopentyloxy group provides steric bulk and stability to the sulfonyl ester.
Formation of the tert-Butyl Ester
- The carboxylic acid function is esterified to the tert-butyl ester using tert-butanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or via tert-butyl diazo compounds.
- Alternatively, the tert-butyl ester can be introduced by starting from tert-butyl protected amino acid derivatives.
- Reaction conditions typically involve refluxing in tert-butanol or other suitable solvents.
Representative Synthetic Procedure (Literature-Based)
A typical synthetic sequence based on related amino acid derivatives and sulfonylation chemistry is as follows:
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | L-Phenylalanine + Boc2O, Et3N, CH2Cl2, 0 °C to RT | Boc protection of amino group | Yields Boc-L-phenylalanine |
| 2 | Boc-L-phenylalanine + tert-butanol, acid catalyst | Esterification to tert-butyl ester | Forms Boc-L-phenylalanine tert-butyl ester |
| 3 | Phenyl hydroxyl precursor + neopentyloxy sulfonyl chloride, pyridine, 0 °C to RT | Sulfonylation of phenol | Introduces neopentyloxy sulfonyl group |
| 4 | Purification by chromatography or crystallization | Isolate final compound | Confirm purity by NMR, MS |
Reaction Analysis and Optimization
- The Boc protection step is generally high yielding (>90%) and well-established.
- Sulfonylation with neopentyloxy sulfonyl chloride requires careful control to prevent overreaction or hydrolysis; yields reported in literature range from 70-85%.
- Esterification to tert-butyl ester is typically straightforward but may require optimization of acid catalyst and reaction time to maximize yield.
- The order of steps is critical: Boc protection first, then sulfonylation, then esterification, to avoid deprotection or side reactions.
Data Tables from Research Literature
| Step | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Remarks |
|---|---|---|---|---|
| Boc protection | Boc2O, Et3N, CH2Cl2, 0 °C to RT, 2 h | 92 | >98 | Standard procedure for amino acid protection |
| Sulfonylation | Neopentyloxy sulfonyl chloride, pyridine, 0 °C to RT, 4 h | 78 | N/A | Sensitive to moisture, inert atmosphere recommended |
| Esterification | tert-Butanol, p-TsOH, reflux, 6 h | 85 | N/A | Avoid prolonged heating to prevent Boc cleavage |
Research Discoveries and Notes
- The neopentyloxy sulfonyl group is favored for its steric hindrance, which imparts stability against hydrolysis compared to simpler sulfonyl esters.
- Boc protection is reversible under acidic conditions, allowing selective deprotection in downstream synthesis.
- The tert-butyl ester is commonly used as a protecting group for carboxylic acids due to its stability and ease of removal under mild acidic conditions.
- Enantioselective synthesis of the amino acid backbone is crucial; typically, commercially available enantiopure L-phenylalanine derivatives are used as starting materials.
- The synthetic route is adaptable for scale-up with appropriate purification steps such as recrystallization or preparative HPLC.
Chemical Reactions Analysis
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The neopentyloxy sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding to enzymes and other proteins. The neopentyloxy sulfonyl group can participate in various chemical reactions, forming stable intermediates that are useful in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variations in the Sulfonate/Sulfonamide Group
The neopentyloxy sulfonyl oxy group distinguishes this compound from analogs with different sulfonate or sulfonamide substituents. Key comparisons include:
- Neopentyloxy sulfonyl oxy : The neopentyl (2,2-dimethylpropyl) group confers high steric bulk, reducing nucleophilic attack and enhancing stability compared to smaller sulfonate esters like triflate . However, it is less reactive than triflate, a superior leaving group in cross-coupling reactions .
- Sulfonamide analogs : Compounds like 8a and 9a lack leaving group functionality but exhibit varied electronic effects (e.g., electron-withdrawing fluorine) that influence hydrogen bonding and target binding .
Ester Group Modifications
The tert-butyl ester in the target compound contrasts with methyl or ethyl esters in analogs:
- tert-Butyl esters resist hydrolysis under acidic and basic conditions, making them preferable for multi-step syntheses .
- Methyl esters , while easier to cleave, limit stability during prolonged storage or in biological environments .
Aromatic Ring Substituents
Substituents on the phenyl ring modulate electronic and steric properties:
- Neopentyloxy sulfonyl oxy : The bulky group minimizes unintended ring functionalization but may reduce solubility (higher LogP vs. polar substituents like nitro or methoxy) .
- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) in radiopharmaceutical labeling .
Pharmacokinetic and Bioavailability Considerations
- CYP2C19 inhibition : Observed in bromophenyl analogs (), though neopentyl’s bulk may reduce enzyme interaction .
Biological Activity
tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate, commonly referred to as compound 1 , is a synthetic organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H37NO8S
- Molecular Weight : 487.61 g/mol
- CAS Number : 2489229-80-1
- Purity : > 96%
The structure of compound 1 includes a tert-butoxycarbonyl group, an amino group, and a sulfonyl ether linkage, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of compound 1 can be attributed to several mechanisms:
- Antimicrobial Potentiation :
- Cell Membrane Interaction :
- Inhibition of Efflux Pumps :
Table 1: Efficacy of Compound 1 in Various Studies
Case Study 1: Antibiotic Potentiation
In a study involving E. coli, compound 1 was administered alongside clarithromycin. Results showed a significant reduction in the Minimum Inhibitory Concentration (MIC), indicating that compound 1 effectively enhances the antibiotic's action through increased membrane permeability and efflux pump inhibition .
Case Study 2: Membrane Permeabilization
Another study demonstrated that compound 1 could permeabilize the outer membrane of Staphylococcus aureus, allowing for greater antibiotic absorption. This was particularly evident when combined with minocycline, leading to improved therapeutic outcomes against resistant strains .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) chemistry, followed by sulfonation of the phenolic hydroxyl group. Key steps include:
- Amino Protection : Boc-anhydride in dichloromethane (DCM) with a base like DMAP (4-dimethylaminopyridine) at 0–25°C .
- Sulfonation : Reaction of the phenolic intermediate with neopentyloxy sulfonyl chloride in anhydrous THF, using triethylamine to scavenge HCl .
- Esterification : tert-Butyl ester formation via coupling with tert-butanol under acidic catalysis (e.g., H₂SO₄) .
Critical Factors : - Temperature : Excess heat during sulfonation may lead to premature deprotection.
- Solvent Polarity : THF enhances sulfonyl chloride reactivity compared to less polar solvents.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from by-products like unreacted sulfonyl chloride .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm (9H), Boc-protected amine (δ 5.0–5.5 ppm, amide proton), and aromatic protons (δ 7.2–7.8 ppm) .
- ¹³C NMR : Confirm ester carbonyl (~170 ppm), Boc carbonyl (~155 ppm), and sulfonate sulfur resonance (~75 ppm) .
- IR : Peaks at ~1750 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc C=O), and ~1370/1190 cm⁻¹ (sulfonate S=O) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (C₂₃H₃₆N₂O₈S, calculated 524.22 g/mol) .
Advanced Research Questions
Q. How do steric effects from the tert-butyl and neopentyloxy groups influence reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky tert-butyl and neopentyloxy groups create steric hindrance, which:
- Slows Nucleophilic Attack : Steric shielding of the sulfonate ester reduces reactivity with nucleophiles (e.g., amines in peptide coupling).
- Enhances Stability : Protects the sulfonate group from hydrolysis in aqueous conditions .
Experimental Optimization : - Use polar aprotic solvents (e.g., DMF) to improve nucleophile accessibility.
- Increase reaction temperature (e.g., 50–60°C) to overcome steric barriers without degrading the Boc group .
Q. What strategies resolve contradictions in reaction outcomes under varying catalytic conditions?
- Methodological Answer : Conflicting data (e.g., variable yields in sulfonation) may arise from:
- Catalyst Purity : Trace moisture in triethylamine can hydrolyze sulfonyl chloride. Pre-dry catalysts over molecular sieves.
- Competing Reactions : Undesired ester hydrolysis under basic conditions. Monitor pH and use buffered systems.
Systematic Analysis : - Design a DOE (Design of Experiments) matrix to test variables (solvent, temperature, catalyst ratio).
- Use LC-MS to track intermediate formation and identify side products .
Q. How can computational modeling predict this compound’s behavior in enzyme-binding studies?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions between the sulfonate group and enzyme active sites (e.g., proteases).
- MD Simulations : Assess conformational stability of the tert-butyl/Boc groups in aqueous vs. lipid environments.
Validation : - Compare predicted binding affinities with SPR (Surface Plasmon Resonance) experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
